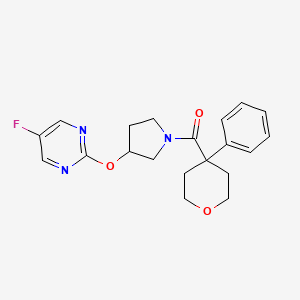
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: is a compound of interest in various fields such as medicinal chemistry and pharmacology. The compound's structural complexity and the presence of functional groups like pyrimidine and pyrrolidine rings make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic synthesis processes. A common method starts with the preparation of the 5-fluoropyrimidin-2-yl intermediate, which is then reacted with pyrrolidin-1-yl intermediates under controlled conditions. Solvents like dichloromethane and catalysts such as palladium on carbon can facilitate these reactions.
Industrial Production Methods: Industrial production often scales up laboratory procedures using continuous flow reactors and automated systems to ensure consistency and purity. The focus here is on optimizing reaction times, temperatures, and yields while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be facilitated using hydrogenation techniques.
Substitution: The aromatic fluorine can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution Reagents: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)
Major Products Formed:
Oxidized derivatives with altered functional groups.
Reduced forms where specific double bonds are hydrogenated.
Substituted compounds with diverse functionalities based on the new substituent.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex organic molecules.
Study of reaction mechanisms and kinetics involving pyrimidine and pyrrolidine rings.
Biology:
Investigation into enzyme interactions due to its functional groups.
Studies on receptor binding and biological activity.
Medicine:
Potential use in developing pharmaceuticals targeting specific enzymes or receptors.
Analgesic and anti-inflammatory research applications.
Industry:
Applications in the development of new materials and chemical processes.
Utilized in the synthesis of high-value specialty chemicals.
Mechanism of Action
The effects of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone are exerted through its interaction with molecular targets such as enzymes and receptors. Its pyrimidine and pyrrolidine rings facilitate binding to these targets, leading to modulation of biological pathways. This can result in inhibition or activation of specific biochemical processes, which is a key area of study in drug development.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can be compared to similar compounds such as:
2-(3-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanol
N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide
4-(5-methyl-1H-pyrazol-3-yl)benzoic acid
Uniqueness: Its unique combination of fluorinated pyrimidine and pyrrolidine rings distinguishes it from other compounds, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-12-22-19(23-13-16)27-17-6-9-24(14-17)18(25)20(7-10-26-11-8-20)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXMTWVXOPREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2735677.png)
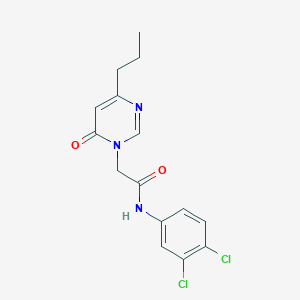
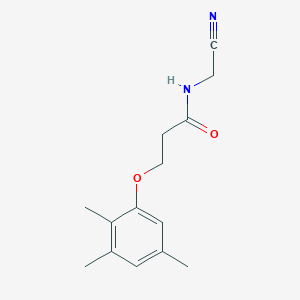
![5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2735683.png)
![1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2735686.png)
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid](/img/structure/B2735689.png)

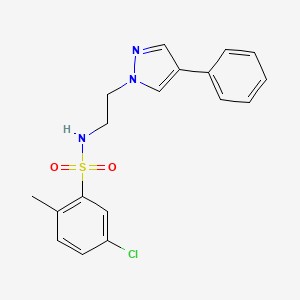
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;phosphoric acid](/img/structure/B2735693.png)
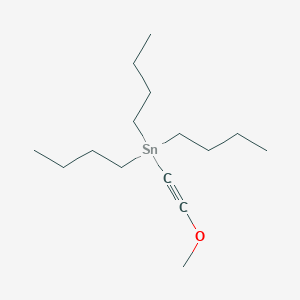
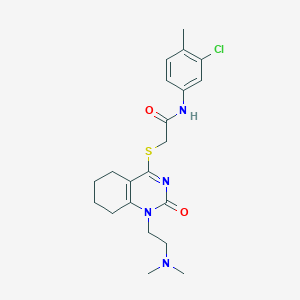
![1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea](/img/structure/B2735697.png)
![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B2735698.png)
